molecular formula C9H10BrNOS B13600126 2-(2-Bromo-5-methoxyphenyl)ethanethioamide

2-(2-Bromo-5-methoxyphenyl)ethanethioamide

Katalognummer: B13600126
Molekulargewicht: 260.15 g/mol
InChI-Schlüssel: GTLTVLZFYWYMAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-5-methoxyphenyl)ethanethioamide is a chemical compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol . This compound is characterized by the presence of a bromo group, a methoxy group, and a thioamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanethioamide typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with thioacetamide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in a solvent like acetonitrile . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)ethanethioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-5-methoxyphenyl)ethanethioamide is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The bromo and methoxy groups can also influence the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C9H10BrNOS

Molekulargewicht

260.15 g/mol

IUPAC-Name

2-(2-bromo-5-methoxyphenyl)ethanethioamide

InChI

InChI=1S/C9H10BrNOS/c1-12-7-2-3-8(10)6(4-7)5-9(11)13/h2-4H,5H2,1H3,(H2,11,13)

InChI-Schlüssel

GTLTVLZFYWYMAM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)Br)CC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.